(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-{[(2-IODOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an iodophenyl group, a methylfuran group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(2-IODOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline to form 2-iodoaniline. This intermediate is then reacted with formaldehyde and a thiazolidinone derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{[(2-IODOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Sodium iodide, silver nitrate; reactions are conducted in polar solvents like acetone or dimethyl sulfoxide at moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-3-{[(2-IODOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-3-{[(2-IODOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5Z)-3-{[(2-IODOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of an iodophenyl group, a methylfuran group, and a thiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13IN2O2S2 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(5Z)-3-[(2-iodoanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13IN2O2S2/c1-10-6-7-11(21-10)8-14-15(20)19(16(22)23-14)9-18-13-5-3-2-4-12(13)17/h2-8,18H,9H2,1H3/b14-8- |
InChI Key |
NRUKJAAQVABQDS-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3I |
Origin of Product |
United States |
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